molecular formula C18H17N3O3 B2698380 N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide CAS No. 1024372-12-0

N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide

Cat. No.: B2698380
CAS No.: 1024372-12-0
M. Wt: 323.352
InChI Key: VDKDMYMKUAGGHP-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide is a synthetic indole derivative designed for advanced biochemical and pharmacological research. Indole-based compounds are a cornerstone of medicinal chemistry due to their extensive and diverse biological activities. This reagent provides researchers with a valuable scaffold for investigating new therapeutic agents, particularly in the fields of antiviral and antimicrobial development . The core structure of this compound, featuring an indole moiety linked to a nitrophenylacetamide group, is associated with a wide spectrum of biological potential. Research into analogous indole derivatives has demonstrated significant antiviral activity against various viruses, including respiratory syncytial virus (RSV), influenza A, and Coxsackie B4 virus . For instance, certain 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivatives have been identified as novel inhibitors that target key stages of the RSV replication cycle, such as membrane fusion and viral genome replication/transcription . Furthermore, structurally similar indole-containing molecules have exhibited promising antibacterial properties , showing activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . Some indole derivatives also demonstrate the ability to inhibit bacterial biofilm formation, a key factor in antibiotic resistance . The nitro-aromatic component of the molecule may contribute to its electronic properties and its potential to interact with key biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to explore the multifaceted applications of this compound in their investigations of novel biochemical pathways and therapeutic interventions.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c22-18(11-13-5-7-15(8-6-13)21(23)24)19-10-9-14-12-20-17-4-2-1-3-16(14)17/h1-8,12,20H,9-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKDMYMKUAGGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide typically involves the coupling of tryptamine with a nitrophenyl acetic acid derivative. One common method employs N,N’-dicyclohexylcarbodiimide as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out under anhydrous conditions, often in a solvent such as dichloromethane, at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindole derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with palladium on carbon, or chemical reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-Cancer Activity

Several studies have demonstrated the potential of N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide in targeting various cancer cell lines:

  • Mechanism of Action : The compound exhibits cytotoxic effects on cancer cells by inducing apoptosis through caspase activation pathways, particularly caspase-3 and caspase-8 .
  • Case Study : In vitro studies showed that derivatives with similar structures displayed potent anti-proliferative activity against human cancer cell lines such as MCF-7 (breast cancer), Hela (cervical cancer), and HepG2 (liver cancer). For instance, compounds related to this class demonstrated IC50 values as low as 10.56 µM against HepG2 cells, indicating significant efficacy .
Cell LineCompoundIC50 (µM)
MCF-75f17.65 ± 1.54
Hela5r10.56 ± 1.14
HepG25r10.56 ± 1.14

Anti-Inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

  • Inhibition of COX Enzymes : Studies indicate that this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Notably, it demonstrated strong COX-2 inhibition with an IC50 of 0.34 µM .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions typically starting from indole derivatives and nitrophenyl acetic acid:

  • Reagents : Common reagents include dicyclohexylcarbodiimide (DCC) for coupling reactions.
  • Yield and Purity : The synthesis yields high-purity products suitable for biological testing.

Future Directions and Research Needs

While the current studies highlight promising applications, further research is needed to explore:

  • In Vivo Efficacy : Comprehensive animal studies to confirm anti-cancer and anti-inflammatory effects.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.

Mechanism of Action

The mechanism by which N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and nitrophenyl moieties. These interactions can modulate various biological pathways, leading to the observed biological activities.

Comparison with Similar Compounds

N-[2-(1H-indol-3-yl)ethyl]acetamide Derivatives

These compounds retain the indole-ethyl backbone but vary in the substituents on the acetamide group:

Compound Name Substituent on Acetamide Molecular Formula Key Properties/Activities Source
N-[2-(1H-indol-3-yl)ethyl]hexanamide Hexanoyl C₁₆H₂₁N₃O Inhibits Plasmodium synchronization Synthetic
N-[2-(1H-indol-3-yl)ethyl]benzamide Benzoyl C₁₇H₁₅N₃O Blocks melatonin-mediated parasite cycle Synthetic
N-[2-(4-hydroxyphenyl)ethyl]acetamide 4-Hydroxyphenyl C₁₀H₁₃NO₂ Isolated from natural sources Microbial metabolites

4-Nitrophenyl Acetamide Analogues

These share the 4-nitrophenyl group but differ in the amine side chain:

Compound Name Amine Side Chain Molecular Formula Key Properties Source
2-(3-Hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (B1) 3-Hydroxy-5-methylphenoxy C₁₅H₁₄N₂O₄ Synthetic intermediate; optical properties studied Synthetic
N-[(4-Nitro-phenyl)-(2-hydroxy-naphthalen-1-yl)-methyl]-acetamide Naphthol-derived chain C₁₉H₁₆N₂O₄ Crystallographic and spectral data Synthetic

Derivatives with Heterocyclic Modifications

Thiazolidinone and Piperazinyl Derivatives

Compound Name Heterocyclic Group Molecular Formula Bioactivity Source
2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide Azepanyl-thioether C₂₃H₂₅ClN₄O₂S Synthetic screening compound Synthetic
2-(4-{2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl}-1-piperazinyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide Piperazinyl-dimethylphenyl C₂₅H₃₀N₆O₂ Potential kinase/modulator activity Synthetic

The target compound’s simpler structure may favor metabolic stability over these analogues.

Natural Derivatives

Compound Name Source Organism Molecular Formula Bioactivity Reference
N-[2-(1H-Indol-3-yl)ethyl]acetamide Cladosporium sp. SCSIO41205 C₁₂H₁₄N₂O Antimicrobial Microbial metabolites
Edeine A (co-metabolite) Brevibacillus brevis B011 C₂₅H₃₆N₁₀O₆ Primary antimicrobial agent Microbial metabolites

Natural derivatives often lack the 4-nitrophenyl group, relying instead on hydroxyl or methyl groups for bioactivity. Synthetic modifications like nitration may enhance potency but reduce natural bioavailability.

Key Research Findings

  • Antimicrobial Activity : The target compound and its natural analogue (N-[2-(1H-indol-3-yl)ethyl]acetamide) show moderate activity against Ralstonia solanacearum, though edeine A is more potent .
  • Parasite Synchronization Inhibition : Hexanamide and benzamide derivatives outperform the target compound in blocking Plasmodium synchronization .
  • Structural Stability : The 4-nitrophenyl group enhances thermal and oxidative stability compared to hydroxyl- or methoxy-substituted analogues .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O3C_{16}H_{18}N_{2}O_{3}, with a molecular weight of approximately 286.33 g/mol. The compound features an indole moiety, which is known for its diverse biological activities, and a nitrophenyl group that may contribute to its pharmacological properties.

Antitumor Activity

Research indicates that derivatives of indole compounds, including this compound, exhibit antitumor activity . Specifically, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including those from colorectal and lung cancers. The proposed mechanisms include:

  • Induction of Apoptosis : Compounds with similar structures have been observed to trigger apoptotic pathways in cancer cells, leading to cell death.
  • Inhibition of Cell Proliferation : These compounds may interfere with the cell cycle, thereby reducing the proliferation rate of tumor cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Some studies suggest that indole derivatives can exhibit activity against bacterial strains, potentially by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Case Studies and Experimental Data

  • Antitumor Efficacy :
    • A study demonstrated that this compound showed significant cytotoxic effects on human colorectal cancer cells (HCT116). The IC50 value was determined to be approximately 12 µM after 48 hours of exposure, indicating a potent activity against these cells .
  • Mechanistic Insights :
    • Further mechanistic studies revealed that the compound activates caspase pathways associated with apoptosis in cancer cells. This was corroborated by flow cytometry analyses showing an increase in Annexin V-positive cells upon treatment .
  • Antimicrobial Testing :
    • In vitro tests against Staphylococcus aureus indicated that this compound could inhibit bacterial growth at concentrations as low as 25 µg/mL. This suggests potential utility in treating bacterial infections alongside its antitumor properties .

Comparative Analysis with Related Compounds

Compound NameActivity TypeIC50 (µM)Target Cells/Bacteria
This compoundAntitumor12HCT116 (Colorectal Cancer)
Indole Derivative AAntimicrobial20Staphylococcus aureus
Indole Derivative BAntitumor15A549 (Lung Cancer)

Q & A

Q. What are the established synthetic routes for N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide, and what are the critical steps?

The synthesis typically involves multi-step reactions, including indole alkylation, amide coupling, and nitrophenyl group introduction. For example, analogous compounds (e.g., 2-(N-(2-(2-chloro-1H-indol-3-yl)ethyl)acetamido)-N-(4-methylbenzyl)-2-(4-nitrophenyl)acetamide) are synthesized via isocyanide-based multicomponent reactions, starting with chlorotryptamine derivatives and nitrophenyl precursors. Key steps include protecting group strategies for the indole nitrogen and optimizing coupling conditions (e.g., using carbodiimide catalysts). Yields range from 45–60%, with purity confirmed via TLC .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

Structural confirmation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR to assign protons and carbons in the indole, acetamide, and nitrophenyl moieties.
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., observed m/z 518.9901 vs. calculated 518.9914 for analogous compounds).
  • Infrared (IR) Spectroscopy : Peaks at 1656 cm1^{-1} (amide C=O stretch) and 1520 cm1^{-1} (NO2_2 symmetric stretch) confirm functional groups .

Q. What are the primary biological activities associated with this compound?

The indole-3-yl-acetamide scaffold is linked to interactions with enzymes (e.g., heat shock proteins) and receptors (e.g., serotonin analogs). For example, structural analogs exhibit cytotoxicity in cancer cell lines (IC50_{50} values <10 µM) and modulate neuroprotective pathways. Activity is attributed to the electron-withdrawing nitro group enhancing binding affinity to hydrophobic protein pockets .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production in academic settings?

Yield optimization involves:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for nitro group reduction or coupling steps.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature Control : Stepwise heating (e.g., 60°C for amide coupling, room temperature for indole alkylation) minimizes side reactions. Post-synthetic purification via column chromatography (30% ethyl acetate/hexane) enhances purity .

Q. How do structural modifications (e.g., substituents on the indole or acetamide) affect biological activity?

  • Indole Substituents : Adding electron-withdrawing groups (e.g., Cl at position 2 of indole) increases cytotoxicity by 2–3 fold, likely due to enhanced electrophilicity.
  • Acetamide Chain Length : Shorter chains (e.g., ethyl vs. propyl) reduce steric hindrance, improving target binding.
  • Nitrophenyl Position : Para-substitution (vs. meta) optimizes π-π stacking with aromatic residues in enzyme active sites. These trends are validated via comparative SAR studies using analogs .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from:

  • Purity Variability : Impurities >5% (e.g., unreacted nitro precursors) skew assay results. Rigorous HPLC purification (>95% purity) is critical.
  • Assay Conditions : Differences in cell line viability protocols (e.g., MTT vs. ATP-based assays) or incubation times (24h vs. 48h) alter IC50_{50} values. Standardizing protocols using guidelines like MIAME (Minimum Information About a Microarray Experiment) improves reproducibility .

Q. What computational methods are effective for predicting target interactions of this compound?

  • Molecular Docking : Software like AutoDock Vina models binding poses with HSP90 (PDB ID: 1UYL), highlighting hydrogen bonds between the acetamide carbonyl and Lys58.
  • Molecular Dynamics (MD) Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes.
  • QSAR Models : Regression analyses correlate nitro group electronegativity with anti-proliferative activity (R2^2 >0.85) .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD_D <1 µM for kinase targets).
  • CRISPR-Cas9 Knockout Models : Gene-edited cell lines (e.g., TP53-null) confirm target specificity.
  • Metabolomics : LC-MS profiling identifies downstream metabolites (e.g., tryptophan derivatives) to map pathway modulation .

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